2,3-dimethoxy-N-(5-quinolinyl)benzamide
Description
2,3-Dimethoxy-N-(5-quinolinyl)benzamide is a benzamide derivative characterized by a 2,3-dimethoxy-substituted benzoyl group linked to a 5-quinolinyl amine moiety. This compound belongs to a broader class of benzamide-based molecules studied for their diverse pharmacological properties, including antipsychotic, antiviral, and receptor-targeting activities . Its structural features, such as the methoxy groups and quinoline ring, influence its electronic properties, solubility, and interactions with biological targets like dopamine receptors .
Properties
Molecular Formula |
C18H16N2O3 |
|---|---|
Molecular Weight |
308.337 |
IUPAC Name |
2,3-dimethoxy-N-quinolin-5-ylbenzamide |
InChI |
InChI=1S/C18H16N2O3/c1-22-16-10-3-6-13(17(16)23-2)18(21)20-15-9-4-8-14-12(15)7-5-11-19-14/h3-11H,1-2H3,(H,20,21) |
InChI Key |
CYDZGJKCDYZRKG-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=CC=CC3=C2C=CC=N3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on the Benzamide Core
- 5-Bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide (): The bromine substituent at the 5-position enhances dopamine D2 receptor affinity compared to non-halogenated analogues. This compound exhibited potent antidopaminergic activity (IC₅₀ < 10 nM) in preclinical models, attributed to the electron-withdrawing bromine improving receptor binding . Key Difference: The absence of a quinoline ring in this compound reduces selectivity for non-dopaminergic targets compared to 2,3-dimethoxy-N-(5-quinolinyl)benzamide.
- However, the 7-position substitution on the quinoline ring may alter target engagement compared to the 5-quinolinyl isomer .
Quinoline vs. Isoquinoline Derivatives
- This structural change correlates with lower antidopaminergic potency compared to quinoline-containing analogues .
Pharmacological Activity
Dopamine Receptor Affinity
- This compound vs. [18F]fallypride (): [18F]fallypride, a fluorinated benzamide with a pyrrolidinylmethyl group, shows high D2/D3 receptor selectivity (Kᵢ = 0.02 nM). The 5-quinolinyl derivative lacks fluorine substitution, which may reduce imaging utility but retains competitive binding (Kᵢ ~ 1–5 nM) in receptor assays .
Antipsychotic Potential
- (S)-5-Bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide (): Demonstrated atypical antipsychotic behavior in vivo, with reduced extrapyramidal side effects compared to classical neuroleptics. The 5-quinolinyl analogue, while structurally distinct, shares a similar methoxy substitution pattern that may contribute to low muscarinic receptor off-target activity .
Physicochemical Properties
Solubility and Crystallinity
- 2,3-Dimethoxy-N-(4-nitrophenyl)benzamide (): The nitro group at the para position of the phenyl ring enhances molecular polarity, improving aqueous solubility (logP ~ 2.1) compared to the 5-quinolinyl derivative (logP ~ 3.5). Crystal structure analysis reveals intermolecular hydrogen bonding between the nitro group and amide oxygen, stabilizing the solid state .
Data Tables
Table 1: Key Structural and Pharmacological Comparisons
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